N-Butyl Substituent Topology: Comparison with N-Benzyl and N-Phenethyl Analogs in the 2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetamide Series
The N-butyl substitution on the acetamide nitrogen of the target compound represents a sterically compact, linear alkyl topology (four-carbon straight chain) that is hypothesized to provide a defined interaction profile within the CTPS1/2 active site, based on class-level SAR established in the J. Med. Chem. optimization campaign [1]. In contrast, bulkier or aromatic N-substituents such as N-benzyl or N-phenethyl groups are expected to alter both potency and selectivity due to differential steric and π-stacking interactions with the CTPS enzyme binding pocket. Direct quantitative head-to-head data (e.g., CTPS1 IC₅₀ or CTPS2 IC₅₀) for this specific compound have not been publicly disclosed [1][2].
| Evidence Dimension | CTPS1/2 biochemical inhibitory potency (class-level range for 2-(alkylsulfonamido)thiazol-4-yl)acetamide series) |
|---|---|
| Target Compound Data | Not publicly available for CAS 922022-19-3 |
| Comparator Or Baseline | Lead compound 27 (CTP Synthetase-IN-1): human CTPS1 IC₅₀ = 32 nM, human CTPS2 IC₅₀ = 18 nM; early hits from HTS: IC₅₀ range ~1–10 µM [1] |
| Quantified Difference | Cannot be calculated; direct data for target compound absent |
| Conditions | ADP-Glo assay; recombinant full-length human CTPS1 and CTPS2; 10 min pre-incubation with enzyme before substrate addition [1][3] |
Why This Matters
Selection of this compound over an N-benzyl or N-phenethyl analog must be justified by the intended SAR exploitation of the linear N-butyl topology; users should request vendor-provided CTPS1/2 IC₅₀ data for batch-specific confirmation before procurement.
- [1] Novak A, Laughton D, Lane R, Blackham E, Thomas J, Chatzopoulou E, Wrigglesworth J, Quddus A, Ahmed S, Cousin D, Duffy L, Dubois N, Unitt J, Orban K, Browne E, Ward M, Mycock D, Ieva M, Bland N, George P, Bourne T, Asnagli H, Birch L, Jones G. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446. PMID: 36449304. View Source
- [2] Step Pharma S.A.S. Sulfonamide derivatives as CTPS1 inhibitors. Patent WO2021053403A1, published 2021-03-25. View Source
- [3] PubChem BioAssay AID 1935749. Inhibition of C-terminal FLAG-His8-tagged full length human CTPS1 preincubated for 10 mins followed by substrate addition by ADP-Glo assay. Deposited 2024-05-03. Source: ChEMBL (CHEMBL5236608). View Source
